(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile
Übersicht
Beschreibung
YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).
Wissenschaftliche Forschungsanwendungen
Cancer Chemotherapy Resistance Reversal
YHO-13177 has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), which is known to mediate drug resistance in cancer chemotherapy . It enhances the cytotoxicity of drugs like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan, which are often rendered less effective due to BCRP-mediated resistance. This compound could be instrumental in improving the efficacy of chemotherapy by reversing drug resistance.
Enhancement of Anticancer Drug Potency
In addition to reversing drug resistance, YHO-13177 has been shown to potentiate the cytotoxic effects of certain anticancer drugs in cancer cells that express BCRP . This suggests that YHO-13177 could be used to enhance the potency of these drugs, potentially leading to lower required dosages and reduced side effects.
Selectivity for BCRP Inhibition
YHO-13177 exhibits a high degree of specificity for BCRP without affecting other drug resistance proteins such as P-glycoprotein and multidrug resistance-related protein 1 (MRP1) . This selectivity is crucial for minimizing unintended interactions and side effects when used in combination with other drugs.
Prodrug Development
Due to its low solubility, YHO-13177 has been developed into a water-soluble diethylaminoacetate prodrug, YHO-13351, which is rapidly converted into YHO-13177 in vivo . This prodrug approach allows for easier administration and improved bioavailability of YHO-13177.
Pharmacokinetic Optimization
The development of YHO-13351 also addresses pharmacokinetic challenges by facilitating oral or intravenous administration, ensuring that adequate levels of YHO-13177 are achieved in the systemic circulation . This optimization is key for achieving the desired therapeutic effects in clinical settings.
Preclinical Model Applications
YHO-13177 has been tested in preclinical models, including murine leukemia P388 cells and human lung cancer NCI-H460 and NCI-H23 cells . These studies are essential for understanding the compound’s effects in a biological context and for paving the way for clinical trials.
Long-Term Effects on Protein Expression
Interestingly, YHO-13177 has been observed to partially suppress the expression of BCRP protein after more than 24 hours of treatment . This indicates a potential for long-term modulation of drug resistance mechanisms, which could have significant implications for treatment strategies.
Clinical Implications for Drug Resistance
The ability of YHO-13177 to reverse BCRP-mediated drug resistance holds promise for clinical applications. It could potentially be used in combination with existing chemotherapy regimens to overcome resistance and improve patient outcomes .
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.